molecular formula C20H16BrFN2O3 B12145022 N'-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide

N'-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide

Cat. No.: B12145022
M. Wt: 431.3 g/mol
InChI Key: CETQPIXJRYXUBO-UHFFFAOYSA-N
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Description

N’-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated naphthalene ring, a methoxy group, and a fluorinated benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide typically involves multiple steps, starting with the bromination of 2-methoxynaphthalene to obtain 6-bromo-2-methoxynaphthalene . This intermediate is then subjected to acetylation to form the corresponding acetyl derivative. The final step involves the reaction of this acetyl derivative with 4-fluorobenzohydrazide under appropriate conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while substitution of the bromine atom can result in various substituted derivatives .

Scientific Research Applications

N’-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide is unique due to the combination of its brominated naphthalene ring, methoxy group, and fluorinated benzohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H16BrFN2O3

Molecular Weight

431.3 g/mol

IUPAC Name

N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide

InChI

InChI=1S/C20H16BrFN2O3/c1-27-18-9-4-13-10-14(21)5-8-16(13)17(18)11-19(25)23-24-20(26)12-2-6-15(22)7-3-12/h2-10H,11H2,1H3,(H,23,25)(H,24,26)

InChI Key

CETQPIXJRYXUBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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